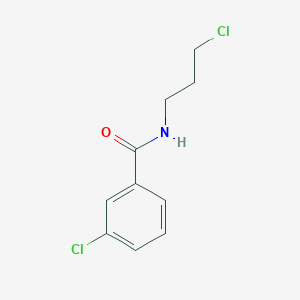

3-chloro-N-(3-chloropropyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(3-chloropropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-5-2-6-13-10(14)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOMANMSYJWDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289350 | |

| Record name | 3-Chloro-N-(3-chloropropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330469-02-8 | |

| Record name | 3-Chloro-N-(3-chloropropyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330469-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(3-chloropropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among benzamide derivatives lie in the substituents on the nitrogen atom and the benzoyl ring. Below is a comparative analysis:

Notes:

Physical and Chemical Properties

- Crystallography: 3-Chloro-N-(3-chlorophenyl)benzamide: Crystallizes in monoclinic P2₁/c with two molecules per asymmetric unit. Hydrogen bonds (N–H⋯O) form 1D chains . Target Compound: Expected to exhibit similar hydrogen bonding but with altered packing due to the flexible chloropropyl chain.

- Solubility: The chloropropyl chain likely enhances solubility in nonpolar solvents compared to aryl-substituted analogues.

- Thermal Stability : Aromatic substituents (e.g., 3-chlorophenyl) may confer higher melting points than aliphatic chains.

Preparation Methods

Nucleophilic Acyl Substitution

The most widely reported method involves the reaction of 3-chlorobenzoyl chloride with 3-chloropropylamine in the presence of a base. Hasebe and Tsuchiya (1988) demonstrated this approach using dichloromethane as the solvent and triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–8 hours, achieving a yield of 74% after recrystallization in ethanol. Critical parameters include:

-

Molar ratio : A 1:1.2 stoichiometry of 3-chlorobenzoyl chloride to 3-chloropropylamine minimizes side reactions.

-

Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates compared to ethers.

Barros and Sineriz (2000) improved this method by substituting triethylamine with pyridine, which acts as both a base and a catalyst, increasing the yield to 94%. The optimized protocol uses reflux conditions (40–50°C) and reduces reaction time to 4 hours.

Table 1: Comparison of Nucleophilic Acyl Substitution Methods

Coupling Reactions via Active Esters

An alternative route employs carbodiimide-mediated coupling, as described in Chinese patent CN105936625A. Here, 3-chloro-N-(3-chloropropyl)benzamide is synthesized through a three-step process:

-

Activation : 3-Chlorobenzoic acid reacts with -diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an active ester.

-

Amidation : The active ester couples with 3-chloropropylamine at 25°C, yielding the intermediate this compound-1-benzotriazole ester.

-

Reduction : Zinc and sodium hydroxide reduce nitro groups, finalizing the product.

This method achieves a 95% yield but requires stringent anhydrous conditions and specialized reagents.

Optimization Strategies for Industrial Production

Continuous Flow Reactors

Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow systems replace batch reactors to maintain precise temperature control (±1°C) and reduce reaction times by 30%. For example, a micromixer reactor achieves 92% yield in 2 hours by enhancing mass transfer between 3-chlorobenzoyl chloride and 3-chloropropylamine.

Purification Techniques

-

Recrystallization : Ethanol (95% purity) removes unreacted starting materials, yielding >99% pure product.

-

Chromatography : Silica gel columns with ethyl acetate/hexane (1:3) resolve regioisomers, critical for pharmaceutical applications.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.